molecular formula C19H14N4O2 B4575372 5-(2-furyl)-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

5-(2-furyl)-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4575372
M. Wt: 330.3 g/mol
InChI Key: HFLOONMGZWGEPM-UHFFFAOYSA-N
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Description

5-(2-furyl)-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H14N4O2 and its molecular weight is 330.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.11167570 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One of the prominent applications of compounds similar to 5-(2-furyl)-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide involves their synthesis for antimicrobial evaluation. For instance, a study by Kaushik et al. (2017) synthesized ester-linked 1,4-disubstituted 1,2,3-triazoles with a furyl/thienyl moiety through Cu(I) catalyzed 1,3-dipolar cycloaddition. These compounds showed moderate to good antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger (Kaushik, Luxmi, Singh, & Kumar, 2017).

Application in Macrolide Synthesis

Another study highlights the use of oxazoles, structurally related to triazoles, as activated carboxylates for synthesizing macrolides. Wasserman et al. (1981) demonstrated that oxazoles could be employed as masked forms of activated carboxylic acids, enabling the synthesis of various macrolides, showcasing the versatility of heterocyclic compounds in complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981).

Hypolipidemic Activity

Research into similar compounds, like the study conducted by Moriya et al. (1988), focuses on synthesizing derivatives of 5-furyl-4-oxazoleacetic acid to evaluate their hypolipidemic activities. These studies are essential in identifying potential therapeutic agents for managing lipid disorders, demonstrating the pharmaceutical applications of these chemical frameworks (Moriya, Seki, Takabe, Matsumoto, Takashima, Mori, Odawara, & Takeyama, 1988).

Ruthenium-catalyzed Synthesis for Peptidomimetics

Ferrini et al. (2015) explored the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which serve as building blocks for triazole-based scaffolds in peptidomimetics. This process underscores the significance of triazole compounds in developing biologically active compounds and potential therapeutic agents (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Antifungal Activity and Chemical Synthesis

Ulusoy, Gürsoy, and Ötük (2001) synthesized and evaluated 1,2,4-triazole-3-mercaptoacetic acid derivatives for their antibacterial and antifungal activities. This study showcases the broader antimicrobial potential of triazole derivatives, contributing to the ongoing search for new antimicrobial agents (Ulusoy, Gürsoy, & Ötük, 2001).

Properties

IUPAC Name

5-(furan-2-yl)-N,1-diphenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c24-19(20-14-8-3-1-4-9-14)17-18(16-12-7-13-25-16)23(22-21-17)15-10-5-2-6-11-15/h1-13H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLOONMGZWGEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-furyl)-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-(2-furyl)-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
5-(2-furyl)-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
5-(2-furyl)-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
5-(2-furyl)-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
5-(2-furyl)-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

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